2-methoxyethyl N-(2,6-dimethylphenyl)carbamate
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Overview
Description
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is commonly referred to as dimethachlor and is used primarily as a herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate involves the reaction of 2,6-dimethylaniline with 2-methoxyethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant physiology and its potential as a growth regulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Widely used as a herbicide to control weed growth in agricultural fields.
Mechanism of Action
The mechanism of action of 2-methoxyethyl N-(2,6-dimethylphenyl)carbamate involves inhibition of specific enzymes in plants, leading to disruption of essential metabolic pathways. This results in the cessation of cell division and growth, ultimately causing the death of the target weeds . The compound primarily targets the synthesis of fatty acids and proteins, which are crucial for plant growth .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl N-(4-chloro-2-methylphenyl)carbamate
- 2-ethoxyethyl N-(5-chloro-2-methylphenyl)carbamate
- 2-methoxyethyl N-(2-chloro-5-nitrophenyl)carbamate
Uniqueness
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate stands out due to its specific structural configuration, which imparts unique herbicidal properties. Its effectiveness at lower concentrations and broader spectrum of activity make it a preferred choice in agricultural applications .
Properties
CAS No. |
62593-75-3 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methoxyethyl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-9-5-4-6-10(2)11(9)13-12(14)16-8-7-15-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
InChI Key |
WIIVFKULHHDOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OCCOC |
Origin of Product |
United States |
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